molecular formula C16H23BrO B1280269 2-Bromo-1-(4-octylphenyl)ethanone CAS No. 64068-76-4

2-Bromo-1-(4-octylphenyl)ethanone

Cat. No.: B1280269
CAS No.: 64068-76-4
M. Wt: 311.26 g/mol
InChI Key: OEFKRBPTEVTSLY-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-octylphenyl)ethanone is a chemical compound with the molecular formula C16H23BrO. It belongs to the family of aryl ketones and is characterized by the presence of a bromine atom and an octyl group attached to a phenyl ring. This compound is known for its unique chemical properties and is commonly used in various fields of scientific research, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(4-octylphenyl)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of 4-octylphenylacetone with bromine in the presence of a suitable solvent. The reaction typically takes place at room temperature and yields the desired product with high efficiency .

Another method involves the use of bromoacetyl bromide and 4-octylphenylacetone in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction is carried out in an inert solvent, such as carbon tetrachloride, and requires careful control of temperature and reaction time to achieve optimal yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices to achieve industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-octylphenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and various amines.

    Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used as reducing agents.

    Oxidation Reactions: Potassium permanganate or chromium trioxide are used as oxidizing agents.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-octylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group in the compound play crucial roles in its reactivity and interactions with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activities .

Properties

IUPAC Name

2-bromo-1-(4-octylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrO/c1-2-3-4-5-6-7-8-14-9-11-15(12-10-14)16(18)13-17/h9-12H,2-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFKRBPTEVTSLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461753
Record name 2-bromo-1-(4-octylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64068-76-4
Record name 2-bromo-1-(4-octylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(4-octylphenyl)ethanone
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Synthesis routes and methods I

Procedure details

To a flame dried round bottom flask equipped with a magnetic stirbar under an inert atmosphere was added AlCl3 (5.47 g; 41 mmol) followed by 1,2-dichloroethane (22 mL). The stirring suspension was then brought to 0° C. and 1-phenyloctane (7.99 mL, 36 mmol) was added in one portion. Bromoacetyl bromide (3.75 mL, 43 mmol) was then added dropwise over a period of 10 minutes. Upon completing addition of the acid bromide, the reaction mixture was brought to rt and stirred for 2 h. The reaction mixture was then quenched carefully by slow addition of H2O (36 mL) without ever letting the reaction mixture exceed 45° C. producing a suspension of solid white precipitate. The aqueous layer of the quenched reaction mixture was discarded and the organic phase washed once with 10% HCl (10 mL), washed once with H2O (10 mL), and dried over magnesium sulfate. The dried organic phase was then concentrated in vacuo to a green/brown oil. Recrystallization from MeOH/H2O provided the product 1 (6.36 g, 57%) as white needles in three crops. Rf=0.21 (1:19 EtOAc/hexanes).
Name
Quantity
5.47 g
Type
reactant
Reaction Step One
Quantity
7.99 mL
Type
reactant
Reaction Step Two
Quantity
3.75 mL
Type
reactant
Reaction Step Three
[Compound]
Name
acid bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
22 mL
Type
solvent
Reaction Step Five
Yield
57%

Synthesis routes and methods II

Procedure details

To a solution of 4′-octylacetophenone (18′) (23.9 g) in acetic acid (100 ml) is added hydrogen bromide-acetic acid solution (25%, 34 ml) under ice-cooling, which is followed by dropwise addition of bromine (5.3 ml). The mixture is heated to 30° C. and stirred for 3 hr. The solvent is distilled away and the mixture is purified by silica gel column chromatography to give 2-bromo-4′-octylacetophenone as colorless crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Aluminium chloride (4.80 g, 32.0 mmol, 1.0 eq.) and 1-phenyloctane (6.84 g, 32.0 mmol) were dissolved in dry dichloromethane (10 mL) and cooled to −10° C. A solution of bromoacetyl bromide (3.14 mL, 32.0 mmol, 1.0 eq.) in dichloromethane (12 mL) was added dropwise and the mixture was allowed to return to r.t. while stirring overnight. The mixture was slowly poured into ice water (100 mL) and the aqueous phase was extracted with dichloromethane (3×50 mL). The combined organic layers were dried over MgSO4 and concentrated under reduced pressure. The product was obtained as brown, highly viscous oil and was used in the next reaction without purification. Yield: 8.90 g (62%), purity: 69% (GC).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.14 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three

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